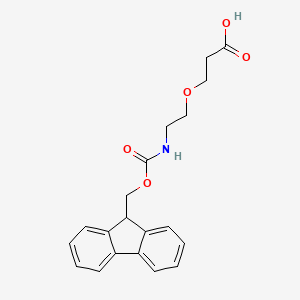

Fmoc-NH-PEG1-C2-acid

Descripción

Propiedades

IUPAC Name |

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5/c22-19(23)9-11-25-12-10-21-20(24)26-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,21,24)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHBCOPWWQKLECJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to Fmoc-NH-PEG1-C2-acid for Researchers and Drug Development Professionals

Introduction

Fmoc-NH-PEG1-C2-acid is a heterobifunctional linker molecule widely employed in the fields of peptide synthesis, bioconjugation, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide provides an in-depth overview of its chemical properties, applications, and detailed experimental protocols for its use. The molecule features three key components: a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a single polyethylene glycol (PEG) unit, and a terminal carboxylic acid. This unique structure imparts desirable characteristics for its various applications. The Fmoc group offers a stable, base-labile protecting group for the amine, allowing for controlled, sequential synthesis.[3][4] The hydrophilic PEG spacer enhances solubility in aqueous media and provides flexibility.[5][6] The terminal carboxylic acid allows for conjugation to primary amine groups through the formation of a stable amide bond.[5][6]

Physicochemical Properties

The key physicochemical properties of Fmoc-NH-PEG1-C2-acid are summarized in the table below. This data is essential for designing and executing experiments, ensuring appropriate handling, storage, and reaction conditions.

| Property | Value | References |

| Molecular Formula | C₂₀H₂₁NO₅ | [7] |

| Molecular Weight | 355.38 g/mol | [3] |

| CAS Number | 1654740-73-4 | [8] |

| Appearance | White to off-white solid | [9] |

| Purity | Typically ≥95% | [3] |

| Solubility | Soluble in DMSO, DMF, chloroform, methylene chloride. Less soluble in alcohol and toluene. Insoluble in ether. | [3][9] |

| Storage Conditions | -20°C for long-term storage, protected from light and moisture. | [9] |

Applications in Research and Drug Development

Fmoc-NH-PEG1-C2-acid is a versatile tool with significant applications in several areas of biochemical research and drug development.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, this linker can be incorporated into a growing peptide chain to introduce a PEG spacer. This can improve the solubility and pharmacokinetic properties of the final peptide. The Fmoc group is compatible with standard Fmoc-based SPPS protocols, and the terminal carboxylic acid can be coupled to the free amine of the growing peptide chain on the solid support.

Bioconjugation

The bifunctional nature of Fmoc-NH-PEG1-C2-acid makes it an ideal crosslinking reagent.[3] After deprotection of the Fmoc group to reveal a primary amine, and activation of the carboxylic acid, the linker can be used to conjugate two different molecules, such as a peptide and a small molecule drug, or a protein and a fluorescent label.

PROTACs Synthesis

Fmoc-NH-PEG1-C2-acid is a valuable building block in the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by recruiting an E3 ubiquitin ligase.[8] The linker plays a crucial role in connecting the target protein-binding ligand and the E3 ligase-binding ligand, and its length and composition can significantly impact the efficacy of the PROTAC.[10]

Experimental Protocols

The following are detailed protocols for the key experimental procedures involving Fmoc-NH-PEG1-C2-acid.

Protocol 1: Fmoc Deprotection

This protocol describes the removal of the Fmoc protecting group to expose the primary amine.

Materials:

-

Fmoc-NH-PEG1-C2-acid conjugated to a solid support or in solution

-

20% (v/v) piperidine in N,N-dimethylformamide (DMF)

-

DMF for washing

Procedure:

-

To the Fmoc-protected substrate, add the 20% piperidine in DMF solution.

-

Incubate the reaction mixture at room temperature with gentle agitation for 15-30 minutes.[11]

-

Remove the deprotection solution by filtration.

-

Wash the substrate thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[12]

-

The substrate with the free amine is now ready for the next reaction step. The completion of the deprotection can be monitored using a qualitative method like the Kaiser test, where a blue color indicates the presence of a free primary amine.[12]

Protocol 2: Carboxylic Acid Activation and Amide Bond Formation

This protocol outlines the activation of the terminal carboxylic acid and its subsequent coupling to a primary amine. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a common and efficient coupling reagent.[13]

Materials:

-

Fmoc-NH-PEG1-C2-acid (or its deprotected form)

-

Primary amine-containing molecule

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous DMF

Procedure:

-

In a reaction vessel, dissolve Fmoc-NH-PEG1-C2-acid (1 equivalent) and HATU (0.95 equivalents) in anhydrous DMF.

-

Add DIPEA (2 equivalents) to the solution and mix well.

-

In a separate vessel, dissolve the primary amine-containing molecule (1-1.2 equivalents) in anhydrous DMF.

-

Add the amine solution to the activated carboxylic acid solution.

-

Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, the reaction mixture can be worked up to isolate the desired amide product.

Diagrams

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action of a PROTAC, where a linker such as one derived from Fmoc-NH-PEG1-C2-acid connects the target protein binder and the E3 ligase ligand.

Caption: PROTAC-mediated protein degradation workflow.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS) Incorporation

This diagram shows a simplified workflow for incorporating Fmoc-NH-PEG1-C2-acid into a peptide chain during solid-phase peptide synthesis.

Caption: SPPS workflow for linker incorporation.

Conclusion

Fmoc-NH-PEG1-C2-acid is a fundamental building block in modern chemical biology and drug discovery. Its well-defined structure and versatile reactivity allow for its seamless integration into established synthetic methodologies like SPPS and its critical role in the construction of advanced therapeutic modalities such as PROTACs. The protocols and information provided in this guide are intended to equip researchers with the necessary knowledge to effectively utilize this important chemical tool in their work.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Fmoc-NH-PEG1-C2-acid | TargetMol [targetmol.com]

- 3. creativepegworks.com [creativepegworks.com]

- 4. researchgate.net [researchgate.net]

- 5. Fmoc-NH-PEG1-CH2COOH, 260367-12-2 | BroadPharm [broadpharm.com]

- 6. Fmoc-NH-PEG1-COOH, 1654740-73-4 - Biopharma PEG [biochempeg.com]

- 7. researchgate.net [researchgate.net]

- 8. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to Fmoc-NH-PEG1-C2-acid: A Core Component in Modern Bioconjugation and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NH-PEG1-C2-acid is a heterobifunctional linker molecule integral to contemporary biomedical research, particularly in the fields of peptide synthesis, bioconjugation, and the development of targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its application in key experimental workflows. Detailed protocols and visual diagrams are presented to facilitate its effective utilization in a laboratory setting.

This linker features a fluorenylmethyloxycarbonyl (Fmoc) protected amine group at one end and a carboxylic acid at the other, separated by a short, hydrophilic polyethylene glycol (PEG) spacer.[3][4] The Fmoc group offers a stable protecting group that can be readily removed under basic conditions, while the carboxylic acid allows for covalent linkage to primary or secondary amines through the formation of a stable amide bond. The PEG spacer enhances the solubility of the molecule and its conjugates in aqueous media.[3][4]

Physicochemical Properties

A summary of the key quantitative data for Fmoc-NH-PEG1-C2-acid is presented in the table below. These properties are crucial for designing and executing experiments, as well as for the purification and characterization of resulting conjugates.

| Property | Value | Source |

| Chemical Formula | C₂₀H₂₁NO₅ | MedChemExpress |

| Molecular Weight | 355.38 g/mol | MedChemExpress |

| CAS Number | 1654740-73-4 | MedChemExpress |

| Appearance | White to off-white solid | MedChemExpress |

| Purity | ≥95% to >99% (supplier dependent) | Various Suppliers |

| Solubility | Soluble in DMSO and DMF | MedChemExpress |

| Storage Conditions | -20°C for long-term storage | MedChemExpress |

Core Applications and Experimental Protocols

Fmoc-NH-PEG1-C2-acid is primarily utilized in two key stages of bioconjugate synthesis: the deprotection of the Fmoc-amine and the subsequent coupling of the carboxylic acid to an amine-containing molecule.

Fmoc Deprotection

The removal of the Fmoc group is a critical step to liberate the primary amine for subsequent conjugation. This is typically achieved by treatment with a mild base, most commonly piperidine in a polar aprotic solvent like dimethylformamide (DMF).

Experimental Protocol: Fmoc Deprotection of Fmoc-NH-PEG1-C2-acid

-

Materials:

-

Fmoc-NH-PEG1-C2-acid

-

Dimethylformamide (DMF), anhydrous

-

Piperidine

-

Dichloromethane (DCM)

-

Diethyl ether, cold

-

-

Procedure:

-

Dissolve Fmoc-NH-PEG1-C2-acid in a minimal amount of DMF.

-

Add a solution of 20% (v/v) piperidine in DMF to the reaction mixture. A 2 to 5-fold excess of piperidine is typically used.

-

Stir the reaction at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude product, the free amine, can be precipitated by the addition of cold diethyl ether.

-

The precipitate is then collected by filtration and washed with cold diethyl ether to remove the dibenzofulvene-piperidine adduct.

-

The deprotected product is dried under vacuum and can be used in the next step without further purification, or purified by flash chromatography if necessary.

-

Amide Bond Formation

Once the amine is deprotected, the carboxylic acid moiety of the linker can be coupled to a primary or secondary amine of a target molecule. This reaction is facilitated by a coupling agent to activate the carboxylic acid. A common and efficient coupling reagent is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), often used in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA).

Experimental Protocol: Amide Coupling with an Amine-Containing Molecule

-

Materials:

-

Fmoc-NH-PEG1-C2-acid

-

Amine-containing molecule of interest

-

HATU

-

Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Fmoc-NH-PEG1-C2-acid (1 equivalent) in anhydrous DMF.

-

Add HATU (1.1 to 1.5 equivalents) and DIPEA (2 to 3 equivalents) to the solution.

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

In a separate flask, dissolve the amine-containing molecule (1 to 1.2 equivalents) in a minimal amount of anhydrous DMF.

-

Add the solution of the amine-containing molecule to the pre-activated linker solution.

-

Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure conjugate.

-

Visualization of Key Processes

The following diagrams, created using the DOT language, illustrate the logical flow of the experimental processes and the signaling pathway in which Fmoc-NH-PEG1-C2-acid is a key component.

References

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-NH-PEG1-C2-acid

For Researchers, Scientists, and Drug Development Professionals

Fmoc-NH-PEG1-C2-acid, a key building block in modern drug development, serves as a fundamental linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and in peptide modifications. Its single polyethylene glycol (PEG) unit enhances solubility and provides a flexible spacer, making it an invaluable tool for researchers. This technical guide provides a comprehensive overview of the synthesis and purification of this important compound, complete with detailed experimental protocols, data presentation, and workflow visualizations.

Synthesis of Fmoc-NH-PEG1-C2-acid: A Two-Step Approach

The synthesis of Fmoc-NH-PEG1-C2-acid is typically achieved through a two-step process. The first step involves the synthesis of the core amino acid intermediate, 3-(2-aminoethoxy)propanoic acid. This is followed by the protection of the primary amine with the fluorenylmethyloxycarbonyl (Fmoc) group.

Experimental Protocol: Synthesis of 3-(2-aminoethoxy)propanoic acid

This procedure outlines the synthesis of the pegylated amino acid backbone.

Materials:

-

2-(2-Aminoethoxy)ethanol

-

Acrylonitrile

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(2-aminoethoxy)ethanol in deionized water.

-

Addition of Acrylonitrile: Slowly add acrylonitrile to the solution at room temperature while stirring.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Hydrolysis: After completion, cool the reaction mixture to room temperature and add concentrated hydrochloric acid. Heat the mixture to reflux for 6-8 hours to hydrolyze the nitrile group to a carboxylic acid.

-

Neutralization and Isolation: Cool the solution and neutralize with a solution of sodium hydroxide to a pH of approximately 7. The product, 3-(2-aminoethoxy)propanoic acid, can be isolated by evaporation of the solvent under reduced pressure. Further purification can be achieved by recrystallization from an appropriate solvent system like ethanol/water.

Experimental Protocol: Fmoc Protection of 3-(2-aminoethoxy)propanoic acid

This protocol details the introduction of the Fmoc protecting group.[1]

Materials:

-

3-(2-aminoethoxy)propanoic acid

-

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)[1]

-

Sodium bicarbonate

-

1,4-Dioxane

-

Deionized water

-

Ethyl acetate

-

Hexane

-

Brine

Procedure:

-

Dissolution: Dissolve 3-(2-aminoethoxy)propanoic acid in a 10% aqueous solution of sodium bicarbonate.

-

Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu in 1,4-dioxane. Add this solution dropwise to the amino acid solution at 0-5 °C with vigorous stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up: Acidify the reaction mixture to a pH of 2-3 with 1N HCl. Extract the product into ethyl acetate.

-

Washing: Wash the organic layer sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Fmoc-NH-PEG1-C2-acid.

Purification of Fmoc-NH-PEG1-C2-acid

Purification of the final product is critical to ensure its suitability for downstream applications. The two primary methods for purifying Fmoc-protected amino acids are recrystallization and column chromatography.

Experimental Protocol: Recrystallization

Recrystallization is a cost-effective method for purifying solid compounds.

Procedure:

-

Solvent Selection: Dissolve the crude Fmoc-NH-PEG1-C2-acid in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate, isopropanol).

-

Crystallization: Slowly add a solvent in which the compound is insoluble (e.g., hexane, heptane) until the solution becomes turbid.

-

Cooling: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystal formation.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold non-solvent, and dry under vacuum.

Experimental Protocol: Column Chromatography (Flash Chromatography)

Flash column chromatography is a rapid and efficient method for purification.

Procedure:

-

Column Packing: Pack a glass column with silica gel using a slurry of the chosen eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexane).

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

-

Elution: Elute the column with the chosen solvent system, gradually increasing the polarity.

-

Fraction Collection: Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Fmoc-NH-PEG1-C2-acid.

Data Presentation

| Parameter | Synthesis of 3-(2-aminoethoxy)propanoic acid | Fmoc Protection | Recrystallization | Flash Column Chromatography |

| Typical Yield | 70-85% | 85-95% | 60-80% | 70-90% |

| Purity (by HPLC) | >95% | >90% (crude) | >98% | >99% |

| Physical State | Viscous oil or low-melting solid | White to off-white solid | Crystalline solid | White solid |

| Key Analysis | NMR, Mass Spectrometry | NMR, Mass Spectrometry, HPLC | Melting Point, HPLC | HPLC, NMR, Mass Spectrometry |

Visualization of Workflows

To provide a clear visual representation of the processes described, the following diagrams have been generated using the DOT language.

Caption: Chemical synthesis workflow for Fmoc-NH-PEG1-C2-acid.

Caption: Purification workflow for Fmoc-NH-PEG1-C2-acid.

References

An In-depth Technical Guide to Fmoc-NH-PEG1-C2-acid

For Researchers, Scientists, and Drug Development Professionals

Fmoc-NH-PEG1-C2-acid is a heterobifunctional linker molecule integral to modern biochemical and pharmaceutical research. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a single polyethylene glycol (PEG) unit, and a terminal carboxylic acid, offers a versatile platform for applications ranging from peptide synthesis to the construction of complex bioconjugates and targeted protein degraders. This guide provides a comprehensive overview of its properties, synthesis, and key experimental applications.

Core Properties and Specifications

The physicochemical properties of Fmoc-NH-PEG1-C2-acid are summarized below. These specifications are typical and may vary slightly between suppliers.

| Property | Value |

| Molecular Formula | C₂₀H₂₁NO₅ |

| Molecular Weight | 355.38 g/mol |

| CAS Number | 1654740-73-4 |

| Appearance | White to off-white powder or solid |

| Purity | Typically ≥95% |

| Solubility | Soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and other polar organic solvents.[1] |

| Storage Conditions | Store at -20°C for long-term stability.[2] |

Synthesis of Fmoc-NH-PEG1-C2-acid

A potential synthetic workflow is outlined below:

Caption: Plausible synthetic workflow for Fmoc-NH-PEG1-C2-acid.

Experimental Protocols

Fmoc-NH-PEG1-C2-acid is primarily utilized in two key experimental procedures: Fmoc deprotection to reveal a reactive amine and amide bond formation via its terminal carboxylic acid.

Fmoc Deprotection Protocol

The Fmoc group is a base-labile protecting group, commonly removed using a solution of piperidine in DMF.

Materials:

-

Fmoc-functionalized substrate (e.g., peptide resin-bound with Fmoc-NH-PEG1-C2-acid)

-

20% (v/v) piperidine in DMF

-

Dimethylformamide (DMF)

-

Reaction vessel

Procedure:

-

To the Fmoc-functionalized substrate in a reaction vessel, add a solution of 20% piperidine in DMF.

-

Agitate the mixture at room temperature for 3-5 minutes.

-

Drain the piperidine solution.

-

Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes at room temperature.

-

Drain the piperidine solution.

-

Wash the substrate thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

-

The substrate now has a free amine and is ready for the subsequent reaction.

Amide Bond Formation Protocol

The terminal carboxylic acid of Fmoc-NH-PEG1-C2-acid can be coupled to a primary or secondary amine using standard peptide coupling reagents.

Materials:

-

Fmoc-NH-PEG1-C2-acid

-

Amine-containing molecule

-

Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole)

-

Anhydrous DMF

-

Reaction vessel

Procedure (using HATU/DIPEA):

-

Dissolve Fmoc-NH-PEG1-C2-acid (1.0 equivalent) in anhydrous DMF in a reaction vessel.

-

Add HATU (1.0 equivalent) and DIPEA (2.0 equivalents) to the solution and stir for 5-10 minutes to pre-activate the carboxylic acid.

-

Add the amine-containing molecule (1.0-1.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours or until completion, monitoring by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, the reaction mixture can be worked up by aqueous extraction or directly purified by chromatography.

Applications in Research and Development

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-NH-PEG1-C2-acid can be used as a linker or spacer arm in SPPS to introduce a hydrophilic PEG unit into a peptide sequence. This can improve the solubility and pharmacokinetic properties of the final peptide.

Caption: Role of Fmoc-NH-PEG1-C2-acid in SPPS.

PROTAC® Development

In the field of targeted protein degradation, this molecule serves as a versatile building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). It can be incorporated as part of the linker connecting a target protein-binding ligand and an E3 ligase-binding ligand. The PEG unit enhances the solubility and can influence the ternary complex formation.

References

A Technical Guide to the Solubility of Fmoc-NH-PEG1-C2-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-NH-PEG1-C2-acid, a heterobifunctional PEG linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. Understanding the solubility of this linker is critical for its effective handling, reaction setup, and the purification of subsequent products.

Core Concepts: Structure and Solubility

Fmoc-NH-PEG1-C2-acid, also known as 3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]propanoic acid, possesses a distinct chemical structure that dictates its solubility profile. The molecule incorporates a bulky, hydrophobic fluorenylmethoxycarbonyl (Fmoc) protecting group and a hydrophilic polyethylene glycol (PEG) spacer, terminating in a carboxylic acid. This amphiphilic nature results in varied solubility across different solvent classes. The hydrophilic PEG spacer and the terminal carboxylic acid generally contribute to increased solubility in aqueous and polar solvents[1][2][3].

Solubility Profile

Table 1: Qualitative Solubility of Fmoc-NH-PEG1-C2-acid in Common Laboratory Solvents

| Solvent Class | Solvent Examples | Solubility | Reference |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | One supplier suggests it "May dissolve in DMSO (in most cases)"[4]. |

| Dimethylformamide (DMF) | Expected to be soluble | Polar aprotic solvents are widely used for Fmoc-protected amino acids and peptide synthesis[5]. | |

| N-Methyl-2-pyrrolidone (NMP) | Expected to be soluble | Similar Fmoc-PEG compounds show high solubility in polar organic solvents like NMP[6]. | |

| Chlorinated | Dichloromethane (DCM) | Expected to be soluble | Fmoc-NH-PEG-COOH with a longer PEG chain is soluble in methylene chloride[7]. |

| Chloroform | Expected to be soluble | Fmoc-NH-PEG-COOH with a longer PEG chain is soluble in chloroform[7]. | |

| Aqueous Media | Water, Buffers | Increased solubility due to hydrophilic spacer | The hydrophilic PEG spacer is noted to increase solubility in aqueous media[1][2][3][8]. |

| Alcohols | Methanol, Ethanol | Expected to be less soluble | A similar, larger Fmoc-NH-PEG-COOH is described as less soluble in alcohol[7]. |

| Non-Polar Ethers | Diethyl Ether | Expected to be insoluble | A similar, larger Fmoc-NH-PEG-COOH is described as not soluble in ether[7]. |

Note: "Expected to be soluble/insoluble" is based on the behavior of structurally similar compounds. Experimental verification is highly recommended.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The following is a generalized, yet detailed, protocol for determining the thermodynamic solubility of Fmoc-NH-PEG1-C2-acid in a specific solvent. This method is considered a gold standard for solubility measurement[9].

Objective: To determine the saturation concentration of Fmoc-NH-PEG1-C2-acid in a given solvent at a specified temperature.

Materials:

-

Fmoc-NH-PEG1-C2-acid (solid)

-

Solvent of interest (e.g., DMSO, Water, DCM)

-

Analytical balance (± 0.01 mg)

-

Vials with screw caps (e.g., 2 mL glass vials)

-

Thermostatic shaker or orbital incubator

-

Centrifuge capable of handling the vials

-

Syringes and syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes for standard preparation

Procedure:

-

Preparation of Stock Standard Solutions:

-

Accurately weigh a known amount of Fmoc-NH-PEG1-C2-acid and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a high-concentration stock solution.

-

Perform serial dilutions of the stock solution to create a series of calibration standards with known concentrations.

-

-

Sample Preparation:

-

Add an excess amount of solid Fmoc-NH-PEG1-C2-acid to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Record the total mass of the compound added.

-

Add a known volume or mass of the test solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typical. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes).

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean analysis vial. This step is crucial to remove any remaining solid particles.

-

Dilute the filtered sample with a suitable solvent to a concentration that falls within the range of the calibration standards.

-

Analyze the calibration standards and the diluted sample by HPLC. A reverse-phase C18 column is often suitable, with UV detection at a wavelength where the Fmoc group absorbs strongly (e.g., ~265 nm).

-

-

Quantification:

-

Generate a calibration curve by plotting the HPLC peak area against the concentration of the standard solutions.

-

Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility of Fmoc-NH-PEG1-C2-acid in the test solvent at the specified temperature.

-

Visualizing the Workflow

The logical flow of assessing the solubility of Fmoc-NH-PEG1-C2-acid can be visualized as a structured workflow, from initial screening to definitive quantification.

Caption: A logical workflow for determining the solubility of Fmoc-NH-PEG1-C2-acid.

References

- 1. d-nb.info [d-nb.info]

- 2. Fmoc-N-amido-PEG1-acid, 1654740-73-4 | BroadPharm [broadpharm.com]

- 3. Fmoc-N-amido-PEG1-acid | 1654740-73-4 [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Fmoc-NH-PEG1-C2-acid | TargetMol [targetmol.com]

- 6. A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fmoc-N-amido-PEG1-acid | PEG analogue | CAS# 1654740-73-4 | InvivoChem [invivochem.com]

- 8. google.com [google.com]

- 9. researchgate.net [researchgate.net]

The Strategic Role of the PEG Linker in Fmoc-NH-PEG1-C2-acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of polyethylene glycol (PEG) linkers in bioactive molecules has become a cornerstone of modern drug development and bioconjugation. Among the vast array of available linkers, Fmoc-NH-PEG1-C2-acid stands out for its unique combination of a terminal carboxylic acid, a short, single-unit PEG spacer, and a fluorenylmethyloxycarbonyl (Fmoc) protected amine. This technical guide delves into the core functionalities of the PEG linker in this molecule, providing quantitative insights, detailed experimental protocols, and visual representations of its application in key scientific workflows.

Core Functionality of the PEG Linker

The single ethylene glycol unit in Fmoc-NH-PEG1-C2-acid, while short, imparts several critical properties that are highly advantageous in the synthesis of complex biomolecules such as peptides, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs).

Enhanced Solubility and Hydrophilicity: The hydrophilic nature of the PEG linker significantly increases the aqueous solubility of the molecule it is attached to. This is particularly beneficial when working with hydrophobic peptides or small molecule drugs, preventing aggregation and facilitating handling in aqueous buffers.[1][2]

Flexible Spacer and Steric Hindrance Reduction: The PEG unit acts as a flexible spacer arm. This flexibility is crucial for minimizing steric hindrance between the conjugated molecules, ensuring that each component can adopt its optimal conformation for biological activity. For instance, in a PROTAC, the PEG linker allows the E3 ligase ligand and the target protein ligand to simultaneously bind to their respective proteins without interfering with each other.

Biocompatibility and Reduced Immunogenicity: PEG is well-known for its biocompatibility and ability to shield conjugated molecules from the host's immune system. While a single PEG unit offers minimal direct immunological advantage, its presence contributes to an overall more biocompatible final construct.

Controlled Chemical Reactivity: The defined structure of Fmoc-NH-PEG1-C2-acid, with its orthogonal protecting groups (Fmoc and the carboxylic acid), allows for precise, stepwise chemical modifications. The Fmoc group can be removed under basic conditions to expose a primary amine for further conjugation, while the carboxylic acid can be activated to react with primary amines.[1][2]

Quantitative Impact of PEG Linkers

The length of the PEG chain can have a quantifiable impact on the physicochemical and biological properties of the resulting conjugate. While specific data for a single PEG unit is often contextual, the following table summarizes the general trends observed with varying PEG linker lengths.

| Property | Effect of Increasing PEG Chain Length | Quantitative Insight |

| Solubility | Increases | Enhanced solubility of hydrophobic molecules in aqueous solutions.[3] |

| Stability | Generally Increases | PEGylation can protect molecules from enzymatic degradation and improve thermal stability.[4][5] |

| Bioavailability | Increases | Improved distribution and reduced clearance in biological systems.[3] |

| Immunogenicity | Decreases | PEGylation can mask immunogenic epitopes, reducing immune responses.[3] |

| Steric Hindrance | Increases | Longer PEG chains create a greater shielding effect.[5][6] |

| Binding Affinity | Can Decrease | Increased steric hindrance from longer PEG chains may interfere with receptor binding.[4][5] |

Experimental Protocols

The following are detailed methodologies for the utilization of Fmoc-NH-PEG1-C2-acid in solid-phase peptide synthesis (SPPS), a common application.

Coupling of Fmoc-NH-PEG1-C2-acid to a Resin-Bound Peptide

This protocol describes the manual coupling of the linker to the N-terminus of a peptide chain synthesized on a solid support (e.g., Rink Amide resin).

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

Fmoc-NH-PEG1-C2-acid

-

Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Washing solvents: Dichloromethane (DCM)

-

Nitrogen gas for agitation

Procedure:

-

Resin Swelling: Swell the resin-bound peptide in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection (if applicable): If the N-terminus of the peptide is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove residual piperidine and by-products.

-

Activation of Fmoc-NH-PEG1-C2-acid: In a separate vial, dissolve Fmoc-NH-PEG1-C2-acid (3 equivalents relative to the resin loading), HCTU or HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow the mixture to pre-activate for 5-10 minutes.

-

Coupling Reaction: Add the activated linker solution to the resin. Agitate the mixture with nitrogen bubbling for 2-4 hours at room temperature.

-

Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

-

Washing: Once the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF (5-7 times) and DCM (3 times).

-

Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator.

Fmoc Deprotection of the PEG Linker

This protocol details the removal of the Fmoc group from the newly attached linker to expose the primary amine for further modification.

Materials:

-

Resin with attached Fmoc-NH-PEG1-C2-peptide

-

Deprotection solution: 20% piperidine in DMF

-

Washing solvents: DMF, DCM

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat the treatment for another 5-10 minutes.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove the dibenzofulvene-piperidine adduct and excess piperidine.

-

Confirmation of Deprotection: A positive Kaiser test (blue beads) will confirm the presence of the free primary amine.

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key processes involving Fmoc-NH-PEG1-C2-acid.

Solid-Phase Peptide Synthesis (SPPS) Workflow

This diagram outlines the cyclical process of extending a peptide chain on a solid support, including the incorporation of the Fmoc-NH-PEG1-C2-acid linker.

References

- 1. Fmoc-NH-PEG1-COOH, 1654740-73-4 - Biopharma PEG [biochempeg.com]

- 2. Fmoc-NH-PEG1-CH2COOH, 260367-12-2 | BroadPharm [broadpharm.com]

- 3. peptide.com [peptide.com]

- 4. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of PEGylation on Receptor Anchoring and Steric Shielding at Interfaces: An Adhesion and Surface Plasmon Resonance Study with Precision Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

Function of Fmoc protecting group in synthesis

An In-depth Technical Guide on the Core Function of the Fmoc Protecting Group in Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of modern organic and medicinal chemistry, particularly in the realm of peptide synthesis, the strategic use of protecting groups is fundamental to achieving high yields and purity.[][2] The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, introduced by Carpino and Han in the 1970s, has become the cornerstone of solid-phase peptide synthesis (SPPS).[2][3] Its prominence is due to a unique combination of stability and selective lability under mild, basic conditions, which forms the basis of the highly successful orthogonal Fmoc/tBu protection strategy.[4][5] This guide provides a comprehensive technical overview of the Fmoc group, detailing its chemical principles, reaction mechanisms, quantitative performance data, and standard experimental protocols.

The Chemistry and Function of the Fmoc Group

The primary function of the Fmoc group is to temporarily block the α-amino group of an amino acid, preventing it from forming unwanted peptide bonds during the coupling of the subsequent amino acid in the sequence.[6][7] This protection is crucial for the stepwise, controlled assembly of a defined peptide chain.[8]

The Fmoc group is a carbamate, typically introduced by reacting the amino group of an amino acid with a reagent like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) to prevent side reactions.[5][9]

Caption: General scheme for the protection of an amino acid using Fmoc-OSu.

The key to the Fmoc group's utility is its unique lability. It is stable to acidic conditions used to cleave common side-chain protecting groups (e.g., tBu, Boc, Trt) but is readily removed by mild bases, most notably secondary amines like piperidine.[6][9] This orthogonality is the foundation of the Fmoc-SPPS strategy.[2][6]

The Deprotection Mechanism

The removal of the Fmoc group is a classic example of a base-catalyzed β-elimination reaction, proceeding through an E1cB (Elimination, Unimolecular, conjugate Base) mechanism.[5]

-

Proton Abstraction: A base, typically piperidine, abstracts the relatively acidic proton from the C9 position of the fluorenyl ring system.[5] The pKa of this proton is approximately 23 in DMSO.[10]

-

Formation of Intermediate: This deprotonation generates a stabilized fluorenyl anion (a carbanion).[10]

-

Elimination: The unstable carbanion undergoes rapid elimination, breaking the C9-O bond. This releases the free amine of the peptide, carbon dioxide, and a highly reactive electrophile, dibenzofulvene (DBF).[2][11]

-

DBF Scavenging: The excess secondary amine base (piperidine) in the reaction mixture acts as a nucleophile, trapping the DBF to form a stable and soluble dibenzofulvene-piperidine adduct, which prevents the DBF from reacting with the newly liberated amine.[2][9]

Caption: The E1cB mechanism of Fmoc deprotection by piperidine.

A significant advantage of this mechanism is that the DBF-piperidine adduct has a strong UV absorbance around 300 nm, allowing for real-time spectrophotometric monitoring to ensure the deprotection reaction has gone to completion.[2][6][9]

The Fmoc Strategy in Solid-Phase Peptide Synthesis (SPPS)

Fmoc chemistry is the dominant method for SPPS, a process where a peptide is assembled sequentially while anchored to an insoluble resin support.[2][12] The process is a cycle of repeated steps.

References

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. Fmoc: Fluorenylmethyloxycarbonyl Protection - Peptide Port [peptideport.com]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. benchchem.com [benchchem.com]

- 6. chempep.com [chempep.com]

- 7. genscript.com [genscript.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 10. total-synthesis.com [total-synthesis.com]

- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Fmoc-NH-PEG1-C2-acid as a Heterobifunctional Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NH-PEG1-C2-acid is a heterobifunctional linker widely utilized in bioconjugation, peptide synthesis, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).[1][2] This linker possesses two distinct functional groups: a fluorenylmethyloxycarbonyl (Fmoc)-protected amine and a terminal carboxylic acid, separated by a short polyethylene glycol (PEG) spacer. The Fmoc group provides a stable protecting group for the amine, which can be selectively removed under basic conditions.[3][4] The carboxylic acid allows for covalent linkage to primary amines through the formation of a stable amide bond. The inclusion of a PEG spacer enhances the solubility of the resulting conjugates in aqueous media, a crucial property for many biological applications.[5]

These application notes provide an overview of the key features and applications of Fmoc-NH-PEG1-C2-acid, along with detailed protocols for its use in solid-phase peptide synthesis (SPPS), bioconjugation, and PROTAC synthesis.

Key Features

-

Heterobifunctionality: The orthogonal reactivity of the Fmoc-protected amine and the carboxylic acid allows for sequential and controlled conjugation to different molecules.

-

PEG Spacer: The single polyethylene glycol unit improves the hydrophilicity and bioavailability of the final conjugate.[5]

-

Fmoc Protection: The Fmoc protecting group is stable under a variety of reaction conditions and can be readily removed with a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[3]

-

Amide Bond Formation: The carboxylic acid can be activated using standard coupling reagents to efficiently react with primary amines, forming a highly stable amide linkage.

Applications

Fmoc-NH-PEG1-C2-acid is a versatile tool for a range of applications in research and drug development:

-

Solid-Phase Peptide Synthesis (SPPS): It can be incorporated as a linker between a peptide and a solid support or another molecule, providing spatial separation and improved solubility.

-

Bioconjugation: This linker is ideal for conjugating peptides, proteins, antibodies, or other biomolecules to various payloads, such as fluorescent dyes, small molecule drugs, or imaging agents.

-

PROTACs and Other Chimeric Molecules: It serves as a fundamental building block in the synthesis of PROTACs, connecting a target protein-binding ligand to an E3 ligase-recruiting ligand.[1][2]

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the key applications of Fmoc-NH-PEG1-C2-acid. These values are representative and may require optimization for specific substrates and desired outcomes.

Table 1: Solid-Phase Peptide Synthesis - Linker Coupling

| Parameter | Condition | Expected Outcome |

| Resin | Amine-functionalized resin (e.g., Rink Amide) | >95% coupling |

| Linker Equivalents | 2-5 eq. | efficiency |

| Coupling Reagent | HATU/DIPEA or HBTU/HOBt/DIPEA | |

| Solvent | N,N-Dimethylformamide (DMF) | |

| Reaction Time | 1-4 hours | |

| Temperature | Room Temperature | |

| Monitoring | Kaiser Test or Chloranil Test |

Table 2: Bioconjugation - Amide Bond Formation with a Primary Amine

| Parameter | Condition | Expected Yield | Purity |

| Substrate | Molecule with a primary amine (e.g., peptide, small molecule) | 70-95% | >95% |

| Linker Equivalents | 1.1-1.5 eq. | (post- | |

| Coupling Reagent | EDC/NHS or HATU/DIPEA | HPLC) | |

| Solvent | DMF, DMSO, or aqueous buffer (pH 7.2-8.0 for EDC/NHS) | ||

| Reaction Time | 2-16 hours | ||

| Temperature | Room Temperature |

Table 3: PROTAC Synthesis - Sequential Conjugation

| Step | Reagent Equivalents (Linker:Reagent) | Solvent | Time (h) | Temperature | Typical Yield |

| 1. Amide Coupling | 1:1.2 (HATU), 1:2 (DIPEA) | DMF | 2-4 | RT | 60-85% |

| 2. Fmoc Deprotection | 20% Piperidine in DMF | DMF | 0.25-0.5 | RT | >95% |

| 3. Second Amide Coupling | 1:1.2 (HATU), 1:2 (DIPEA) | DMF | 2-4 | RT | 50-80% |

Experimental Protocols

Protocol 1: Incorporation of Fmoc-NH-PEG1-C2-acid onto a Solid-Phase Resin

This protocol describes the coupling of the linker to an amine-functionalized solid-phase resin, such as Rink Amide resin, for use in SPPS.

Materials:

-

Rink Amide resin

-

Fmoc-NH-PEG1-C2-acid

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine

-

Kaiser Test kit

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection of Resin: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat with fresh 20% piperidine in DMF for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).

-

Kaiser Test: Perform a Kaiser test on a small sample of beads to confirm the presence of free primary amines. A positive result is indicated by a blue color.

-

Coupling Reaction:

-

In a separate vial, dissolve Fmoc-NH-PEG1-C2-acid (3 eq.) and HATU (2.9 eq.) in DMF.

-

Add DIPEA (6 eq.) to the solution and vortex briefly.

-

Immediately add the activation solution to the deprotected resin.

-

Agitate the reaction vessel at room temperature for 2 hours.

-

-

Washing: Drain the reaction solution and wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

-

Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates successful capping of the amines.

Protocol 2: Conjugation of Fmoc-NH-PEG1-C2-acid to a Primary Amine-Containing Molecule

This protocol outlines the solution-phase conjugation of the linker to a molecule bearing a primary amine.

Materials:

-

Primary amine-containing molecule (Molecule-NH2)

-

Fmoc-NH-PEG1-C2-acid

-

HATU

-

DIPEA

-

Anhydrous DMF

-

Diethyl ether

-

HPLC system for purification

Procedure:

-

Reactant Preparation: Dissolve Molecule-NH2 (1 eq.) in anhydrous DMF. In a separate vial, dissolve Fmoc-NH-PEG1-C2-acid (1.2 eq.) and HATU (1.2 eq.) in anhydrous DMF.

-

Activation and Coupling: Add DIPEA (2 eq.) to the linker/HATU solution and vortex. Immediately add this solution to the solution of Molecule-NH2.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.

-

Work-up: Once the reaction is complete, precipitate the crude product by adding the reaction mixture dropwise to cold diethyl ether. Centrifuge to collect the precipitate.

-

Purification: Purify the crude product by reverse-phase HPLC to obtain the pure Fmoc-NH-PEG1-C2-Molecule conjugate.

Protocol 3: Synthesis of a PROTAC using Fmoc-NH-PEG1-C2-acid

This protocol describes a two-step synthesis of a PROTAC, first conjugating a target protein ligand (Ligand 1-NH2) and then, after Fmoc deprotection, an E3 ligase ligand (Ligand 2-COOH).

Materials:

-

Ligand 1-NH2 (with a primary amine)

-

Ligand 2-COOH (with a carboxylic acid)

-

Fmoc-NH-PEG1-C2-acid

-

HATU

-

DIPEA

-

Anhydrous DMF

-

20% Piperidine in DMF

-

HPLC system for purification

Procedure: Step 1: Conjugation of Ligand 1

-

Follow the procedure outlined in Protocol 2 to conjugate Fmoc-NH-PEG1-C2-acid to Ligand 1-NH2. Purify the resulting Fmoc-NH-PEG1-C2-Ligand 1 conjugate.

Step 2: Fmoc Deprotection

-

Dissolve the purified Fmoc-NH-PEG1-C2-Ligand 1 in DMF.

-

Add an equal volume of 20% piperidine in DMF.

-

Stir at room temperature for 30 minutes.

-

Remove the solvent under reduced pressure. Co-evaporate with toluene to remove residual piperidine. The crude H2N-PEG1-C2-Ligand 1 is used directly in the next step.

Step 3: Conjugation of Ligand 2

-

In a separate vial, dissolve Ligand 2-COOH (1 eq.) and HATU (1.2 eq.) in anhydrous DMF.

-

Add DIPEA (2 eq.) and vortex.

-

Dissolve the crude H2N-PEG1-C2-Ligand 1 in anhydrous DMF and add it to the activated Ligand 2 solution.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor by LC-MS.

-

Purify the final PROTAC molecule (Ligand 2-C2-PEG1-NH-Ligand 1) by reverse-phase HPLC.

Visualizations

Caption: Workflow for SPPS Linker Incorporation.

Caption: Bioconjugation Workflow.

References

- 1. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]

- 2. Synthesis and characterisation of PEG-peptide surfaces for proteolytic enzyme detection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and biological characterization of novel PEG-linked dimeric modulators for CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

Application of Fmoc-NH-PEG1-C2-acid in Antibody-Drug Conjugates: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells while minimizing systemic toxicity.[1][2] The efficacy and safety of an ADC are critically dependent on its three core components: a highly specific monoclonal antibody, a potent cytotoxic payload, and a stable linker that connects the two.[3] Polyethylene glycol (PEG) linkers have gained significant prominence in ADC design due to their ability to enhance solubility, stability, and pharmacokinetic profiles of the conjugate.[4]

This document provides detailed application notes and protocols for the use of Fmoc-NH-PEG1-C2-acid , a short-chain, heterobifunctional PEG linker, in the development of ADCs. This linker incorporates a fluorenylmethyloxycarbonyl (Fmoc)-protected amine for sequential conjugation and a carboxylic acid for coupling to either the antibody or the payload. The single ethylene glycol unit offers a defined, minimal spacer to modulate the physicochemical properties of the ADC.

Role and Advantages of Fmoc-NH-PEG1-C2-acid in ADCs

Fmoc-NH-PEG1-C2-acid serves as a versatile building block in the construction of ADCs. Its key features and the advantages they confer are summarized below:

-

Hydrophilicity : The PEG moiety, although short, increases the hydrophilicity of the linker-payload complex, which can help mitigate aggregation issues often associated with hydrophobic cytotoxic drugs.[5][6]

-

Defined Spacer : As a discrete PEG linker (dPEG®), it provides a precise spacer length, contributing to the synthesis of homogeneous ADCs with a consistent drug-to-antibody ratio (DAR).[7]

-

Chemical Handles for Conjugation : The terminal carboxylic acid and the Fmoc-protected amine provide orthogonal reactive sites for a controlled, stepwise conjugation process.[5][8] The carboxylic acid can be activated to react with amine groups on the payload, while the amine, after deprotection of the Fmoc group, can be coupled to the antibody.

-

Biocompatibility : PEG is a well-established biocompatible polymer, which can reduce the immunogenicity of the ADC.[4]

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of ADCs using the Fmoc-NH-PEG1-C2-acid linker. Optimization of specific reaction conditions (e.g., reagent concentrations, reaction times, and temperature) is recommended for each specific antibody-payload combination.

Protocol 1: Synthesis of Drug-Linker Conjugate

This protocol describes the conjugation of the Fmoc-NH-PEG1-C2-acid linker to an amine-containing cytotoxic payload.

Materials:

-

Fmoc-NH-PEG1-C2-acid

-

Amine-containing cytotoxic payload (e.g., a derivative of monomethyl auristatin E - MMAE)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Activation of Carboxylic Acid: Dissolve Fmoc-NH-PEG1-C2-acid (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF. Add EDC (1.2 equivalents) to the solution and stir at room temperature for 1 hour to activate the carboxylic acid, forming an NHS ester.

-

Conjugation to Payload: In a separate flask, dissolve the amine-containing cytotoxic drug (1 equivalent) in anhydrous DMF. Add the drug solution to the activated linker solution and stir the reaction mixture at room temperature overnight.

-

Work-up and Purification:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, dilute the mixture with DCM and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the Fmoc-protected drug-linker conjugate.

-

Protocol 2: Deprotection of the Drug-Linker Conjugate

This protocol describes the removal of the Fmoc protecting group from the drug-linker conjugate to expose the primary amine for subsequent conjugation to the antibody.

Materials:

-

Fmoc-protected drug-linker conjugate

-

20% Piperidine in DMF

-

Diethyl ether

Procedure:

-

Dissolve the Fmoc-protected drug-linker conjugate in a solution of 20% piperidine in DMF.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Monitor the deprotection by TLC or LC-MS.

-

Once the reaction is complete, concentrate the solution under reduced pressure.

-

Precipitate the deprotected drug-linker conjugate by adding cold diethyl ether.

-

Centrifuge to collect the precipitate and wash with cold diethyl ether.

-

Dry the product under vacuum.

Protocol 3: Conjugation of Drug-Linker to Antibody

This protocol outlines the conjugation of the deprotected drug-linker to the antibody, typically targeting lysine residues.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

Deprotected drug-linker conjugate

-

EDC and Sulfo-NHS (for activation of antibody carboxyl groups, if applicable, for amide bond formation with the linker's amine) or other suitable crosslinkers.

-

Conjugation buffer (e.g., PBS with 5% DMF or DMSO as a co-solvent)

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Antibody Preparation: Exchange the antibody into the desired conjugation buffer at a concentration of 5-10 mg/mL.

-

Activation of Antibody (if necessary): For conjugation to lysine residues, the antibody's carboxyl groups can be activated. Add a 50-fold molar excess of EDC and a 50-fold molar excess of Sulfo-NHS. Incubate for 15-30 minutes at room temperature.

-

Buffer Exchange: Remove excess activation reagents using a desalting column, exchanging the antibody into the conjugation buffer.

-

Conjugation Reaction: Immediately add the deprotected drug-linker conjugate to the activated antibody solution. A typical starting point is a 5- to 10-fold molar excess of the drug-linker over the antibody.

-

Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

Purification of the ADC: Remove unreacted drug-linker and other small molecules by size-exclusion chromatography (SEC) or dialysis.

Protocol 4: Characterization of the ADC

1. Drug-to-Antibody Ratio (DAR) Determination:

-

Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method to determine the DAR and the distribution of different drug-loaded species.[9][10] The conjugation of a hydrophobic drug increases the overall hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.

-

UV/Vis Spectroscopy: The DAR can be estimated by measuring the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance of the payload. The concentrations of the antibody and the payload can be calculated using their respective extinction coefficients.[11]

-

Mass Spectrometry (MS): LC-MS analysis of the intact or reduced ADC can provide precise mass information, allowing for the determination of the DAR and the identification of different conjugated species.

2. Aggregation Analysis:

-

Size-Exclusion Chromatography (SEC): SEC is used to separate protein aggregates from the monomeric ADC. An increase in the percentage of high molecular weight species compared to the unconjugated antibody may indicate aggregation.

3. In Vitro Cytotoxicity Assay (MTT Assay):

This assay measures the metabolic activity of cells as an indicator of cell viability and is a common method to assess the potency of an ADC.[12][13]

Materials:

-

Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

-

Complete cell culture medium

-

ADC and unconjugated antibody

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in culture medium. Remove the old medium from the cells and add 100 µL of the diluted ADC or antibody solutions. Include untreated cells as a control.

-

Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Quantitative Data Summary

The following tables present hypothetical but representative data that could be obtained from the characterization and in vitro evaluation of an ADC constructed using the Fmoc-NH-PEG1-C2-acid linker.

Table 1: Physicochemical Characterization of Trastuzumab-PEG1-MMAE

| Parameter | Unconjugated Trastuzumab | Trastuzumab-PEG1-MMAE |

| Average DAR (by HIC) | N/A | 3.8 |

| Monomer Purity (by SEC) | >98% | 95% |

| Aggregate Content (by SEC) | <2% | 5% |

Table 2: In Vitro Cytotoxicity (IC50) Data

| Cell Line | Antigen Expression | Compound | IC50 (nM) |

| SK-BR-3 | HER2-positive | Trastuzumab-PEG1-MMAE | 5.2 |

| Unconjugated Trastuzumab | >1000 | ||

| Free MMAE | 0.8 | ||

| MCF-7 | HER2-negative | Trastuzumab-PEG1-MMAE | >1000 |

| Unconjugated Trastuzumab | >1000 | ||

| Free MMAE | 1.1 |

Visualizations

References

- 1. Synthesis and Characterization of Antibody Drug Conjugates | Malvern Panalytical [malvernpanalytical.com]

- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 5. Fmoc-NH-PEG1-CH2COOH, 260367-12-2 | BroadPharm [broadpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Fmoc-NH-PEG1-COOH, 1654740-73-4 - Biopharma PEG [biochempeg.com]

- 9. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 10. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Bioconjugation with Fmoc-NH-PEG1-C2-acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Fmoc-NH-PEG1-C2-acid, a heterobifunctional linker, in bioconjugation strategies. This polyethylene glycol (PEG)-based linker is particularly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein ligand to an E3 ubiquitin ligase ligand.[1][2] The single PEG unit enhances solubility and provides a defined spatial orientation, while the terminal functional groups—an Fmoc-protected amine and a carboxylic acid—allow for sequential and controlled conjugation reactions.[3][4]

Core Principles of Bioconjugation with Fmoc-NH-PEG1-C2-acid

The application of Fmoc-NH-PEG1-C2-acid in bioconjugation, especially in PROTAC synthesis, involves a two-stage chemical strategy:

-

Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the primary amine. Its removal is the first step to expose the amine for subsequent conjugation. This is typically achieved by treatment with a mild base, such as piperidine in an organic solvent like dimethylformamide (DMF). This deprotection is highly specific and occurs under mild conditions, preserving the integrity of other functionalities in the molecule.

-

Carboxylic Acid Activation and Amide Bond Formation: The terminal carboxylic acid is activated to facilitate its reaction with a primary amine on a target molecule (e.g., a protein, peptide, or another small molecule ligand). A common and efficient method for this activation is the use of carbodiimide chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS). EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then stabilized by NHS to form a more stable, amine-reactive NHS ester. This activated ester readily reacts with primary amines to form a stable amide bond.

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in utilizing Fmoc-NH-PEG1-C2-acid for bioconjugation.

Protocol 1: Fmoc Deprotection of Fmoc-NH-PEG1-C2-acid

This protocol describes the removal of the Fmoc protecting group to yield the free amine of the linker.

Materials:

-

Fmoc-NH-PEG1-C2-acid

-

Dimethylformamide (DMF), anhydrous

-

Piperidine

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether, cold

-

Nitrogen or Argon gas supply

-

Round bottom flask and standard glassware

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Dissolve Fmoc-NH-PEG1-C2-acid (1 equivalent) in anhydrous DMF to a concentration of 0.1 M in a round-bottom flask under a nitrogen or argon atmosphere.

-

Add piperidine to the solution to a final concentration of 20% (v/v).

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.

-

Upon completion, remove the DMF and piperidine under reduced pressure using a rotary evaporator.

-

To the resulting residue, add cold diethyl ether to precipitate the deprotected product (H2N-PEG1-C2-acid).

-

Collect the precipitate by filtration and wash with additional cold diethyl ether.

-

Dry the product under vacuum. The resulting amine-linker can be used in the next step without further purification.

Protocol 2: Activation of the Carboxylic Acid and Conjugation to an Amine-Containing Molecule

This protocol details the activation of the carboxylic acid of the linker (either Fmoc-protected or the product from Protocol 1) and its subsequent conjugation to a molecule containing a primary amine.

Materials:

-

Carboxylic acid-containing linker (e.g., Fmoc-NH-PEG1-C2-acid or H2N-PEG1-C2-acid)

-

Amine-containing molecule (e.g., protein, peptide, or small molecule ligand)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

N,N-Diisopropylethylamine (DIPEA)

-

Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0, for biomolecules)

-

Purification system (e.g., preparative HPLC, size-exclusion chromatography)

Procedure:

-

Dissolve the carboxylic acid-containing linker (1.2 equivalents) in anhydrous DMF.

-

Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid, forming the NHS ester.

-

In a separate reaction vessel, dissolve the amine-containing molecule (1.0 equivalent) in a suitable solvent (e.g., DMF for small molecules, or an appropriate buffer for proteins).

-

To the solution of the amine-containing molecule, add the activated NHS ester solution from step 3.

-

If the amine is in the form of a salt (e.g., hydrochloride), add DIPEA (2-3 equivalents) to the reaction mixture to act as a base.

-

Stir the reaction at room temperature. Reaction times can vary from 4 hours to overnight, depending on the reactivity of the amine.

-

Monitor the reaction progress by LC-MS or an appropriate analytical technique.

-

Once the reaction is complete, quench any remaining NHS ester by adding a small amount of an amine-containing buffer (e.g., Tris buffer) if necessary.

-

Purify the resulting conjugate using an appropriate method, such as preparative HPLC for small molecules or size-exclusion chromatography for protein conjugates.

-

Characterize the final product by LC-MS and/or NMR to confirm its identity and purity.

Data Presentation

The following tables provide a template for summarizing quantitative data from bioconjugation experiments using Fmoc-NH-PEG1-C2-acid.

Table 1: Reagent Stoichiometry and Reaction Conditions for NHS Ester Formation

| Parameter | Value |

| Fmoc-NH-PEG1-C2-acid (equivalents) | 1.0 |

| EDC (equivalents) | 1.2 |

| NHS (equivalents) | 1.2 |

| Solvent | Anhydrous DMF |

| Reaction Temperature | Room Temperature |

| Reaction Time | 15-30 minutes |

Table 2: Typical Reaction Parameters for Amide Coupling

| Parameter | Small Molecule Conjugation | Protein Conjugation |

| Activated Linker (equivalents) | 1.1 | 10-20 fold molar excess |

| Amine-containing Molecule (equivalents) | 1.0 | 1.0 |

| Solvent/Buffer | Anhydrous DMF/DMSO | PBS, pH 7.2-8.0 |

| Base (if required) | DIPEA (2-3 equivalents) | N/A |

| Reaction Temperature | Room Temperature | 4°C to Room Temperature |

| Reaction Time | 4-16 hours | 2-4 hours |

| Purification Method | Preparative HPLC | Size-Exclusion Chromatography |

Table 3: Characterization of the Final Bioconjugate

| Analytical Method | Expected Result |

| LC-MS | Confirmation of the correct molecular weight of the conjugate |

| ¹H NMR | Peaks corresponding to the linker and the conjugated molecule |

| Purity (by HPLC) | >95% |

| Conjugation Efficiency/Yield | To be determined experimentally |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a two-step bioconjugation process using Fmoc-NH-PEG1-C2-acid, typical in the synthesis of PROTACs where the linker is first attached to one ligand, deprotected, and then conjugated to the second ligand.

References

Application Notes and Protocols for Fmoc Deprotection of Fmoc-NH-PEG1-C2-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely utilized amine-protecting group in peptide synthesis, bioconjugation, and the construction of complex organic molecules such as Proteolysis Targeting Chimeras (PROTACs).[1][2] Fmoc-NH-PEG1-C2-acid is a short, hydrophilic linker comprising an Fmoc-protected amine, a single polyethylene glycol (PEG) unit, and a terminal carboxylic acid. The deprotection of the Fmoc group is a critical step to liberate the primary amine for subsequent conjugation or peptide bond formation. This document provides detailed application notes and protocols for the efficient and clean removal of the Fmoc group from Fmoc-NH-PEG1-C2-acid.

The deprotection proceeds via a base-catalyzed β-elimination mechanism. A secondary amine base, most commonly piperidine, abstracts the acidic proton on the fluorenyl ring system. This initiates an elimination cascade, releasing the free amine, carbon dioxide, and dibenzofulvene (DBF). The excess amine base then traps the reactive DBF, forming a stable adduct that can be washed away.[3]

Key Considerations for Deprotecting Fmoc-NH-PEG1-C2-acid

Several factors can influence the efficiency and outcome of the Fmoc deprotection for this specific molecule:

-

Steric Hindrance: While the PEG1 linker is short, the PEG moiety can still exert some steric hindrance, potentially slowing down the deprotection kinetics compared to simple amino acids.[4]

-

Solubility: The hydrophilic nature of the PEG linker and the presence of the carboxylic acid can affect the solubility of both the starting material and the deprotected product in various solvents.

-

Basicity of the Deprotection Reagent: The choice and concentration of the basic reagent are crucial. While piperidine is the standard, stronger, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used to accelerate the reaction, especially for sterically hindered substrates.[5][6] However, stronger bases may increase the risk of side reactions.

-

Side Reactions: Potential side reactions include incomplete deprotection, and in the context of larger peptides, aspartimide formation and diketopiperazine formation.[7][8][9] For this small molecule, the primary concern is ensuring complete deprotection without compromising the integrity of the PEG linker or the carboxylic acid.

Experimental Protocols

This section outlines detailed protocols for the Fmoc deprotection of Fmoc-NH-PEG1-C2-acid in a solution-phase reaction.

Materials and Reagents

-

Fmoc-NH-PEG1-C2-acid

-

Piperidine

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (optional)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-